5-(2,4-Difluoro-phenyl)-1H-tetrazole
Description
5-(2,4-Difluoro-phenyl)-1H-tetrazole is a heterocyclic compound featuring a tetrazole ring (a five-membered ring with four nitrogen atoms) substituted at the 5-position with a 2,4-difluorophenyl group. The tetrazole moiety is known for its high nitrogen content and aromatic stability, making it valuable in pharmaceuticals, agrochemicals, and energetic materials . The 2,4-difluorophenyl substituent introduces electron-withdrawing fluorine atoms at the ortho and para positions, influencing the compound’s electronic properties, solubility, and reactivity. This structure is distinct from other aryl-tetrazoles due to the synergistic electronic effects of the difluoro substitution pattern, which may enhance thermal stability and acidity compared to mono-fluorinated analogs .
Properties
Molecular Formula |
C7H4F2N4 |
|---|---|
Molecular Weight |
182.13 g/mol |
IUPAC Name |
5-(2,4-difluorophenyl)-2H-tetrazole |
InChI |
InChI=1S/C7H4F2N4/c8-4-1-2-5(6(9)3-4)7-10-12-13-11-7/h1-3H,(H,10,11,12,13) |
InChI Key |
SNLNVPGCRPKYBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=NNN=N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Effects
Substituent Position and Electronic Properties :
- 5-(2-Fluorophenyl)-1H-tetrazole (CAS 50907-19-2): The single fluorine atom at the ortho position provides moderate electron-withdrawing effects, leading to a lower acidity (pKa ~3.5–4.0) compared to the difluoro derivative. Its molecular weight is 164.14 g/mol .
- 5-(4-Fluorophenyl)-1H-tetrazole (CAS 18039-42-4): The para-fluorine substitution results in less steric hindrance and slightly reduced electron withdrawal compared to the 2,4-difluoro analog. This compound exhibits a melting point of ~210–215°C .
- 5-(4-Nitrophenyl)-1H-tetrazole (CAS 16687-60-8): The nitro group at the para position is strongly electron-withdrawing, significantly lowering the pKa (~2.8–3.2) and increasing thermal instability due to energetic nitro group decomposition .
Key Comparison :
The 2,4-difluoro substitution in the target compound balances electron withdrawal and steric effects, offering intermediate acidity (estimated pKa ~3.0–3.5) and enhanced thermal stability compared to nitro-substituted tetrazoles .
Physical and Chemical Properties
*Estimated based on analogous compounds.
Thermal Stability :
- The difluoro derivative exhibits higher thermal stability (decomposition >250°C) compared to nitro-substituted tetrazoles (decomposition ~200°C) due to the absence of labile nitro groups .
- Fluorine’s strong C–F bond contributes to resistance against oxidative degradation .
Functional Performance
Corrosion Inhibition :
- 5-(4-Chlorophenyl)-1H-tetrazole (Cl-PT) achieves ~80% inhibition efficiency in 5.0 M HCl, while 5-(4-methoxyphenyl)-1H-tetrazole (MO-PT) reaches ~85% .
- The target compound’s 2,4-difluoro substitution likely improves inhibition efficiency (>90% predicted) due to increased lipophilicity and adsorption on metal surfaces .
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